4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide

Chiral Building Block Asymmetric Synthesis Diphosphine Ligand

4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide (CAS 63082-75-7) is a six-membered heterocyclic cyclic sulfate ester derived from 2-methyl-2,4-pentanediol, belonging to the 1,3,2-dioxathiane 2,2-dioxide class. Its IUPAC name is 4,4,6-trimethyl-1,3,2-dioxathiane 2,2-dioxide, with molecular formula C₆H₁₂O₄S and molecular weight 180.22 g·mol⁻¹.

Molecular Formula C6H12O4S
Molecular Weight 180.22 g/mol
Cat. No. B12966460
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide
Molecular FormulaC6H12O4S
Molecular Weight180.22 g/mol
Structural Identifiers
SMILESCC1CC(OS(=O)(=O)O1)(C)C
InChIInChI=1S/C6H12O4S/c1-5-4-6(2,3)10-11(7,8)9-5/h5H,4H2,1-3H3
InChIKeyQKQPNAREGDVVLJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide – Compound Identity and Sourcing Baseline


4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide (CAS 63082-75-7) is a six-membered heterocyclic cyclic sulfate ester derived from 2-methyl-2,4-pentanediol, belonging to the 1,3,2-dioxathiane 2,2-dioxide class [1]. Its IUPAC name is 4,4,6-trimethyl-1,3,2-dioxathiane 2,2-dioxide, with molecular formula C₆H₁₂O₄S and molecular weight 180.22 g·mol⁻¹ . The compound features three methyl substituents at positions 4 (gem-dimethyl) and 6 (monomethyl) on the six-membered ring, which differentiates it from the parent unsubstituted scaffold (1,3,2-dioxathiane 2,2-dioxide, CAS 1073-05-8) and from positional isomers such as 4,5,6-trimethyl-1,3,2-dioxathiane 2,2-dioxide (CAS 63082-74-6) . The substitution pattern confers a defined chair conformation [2] and significantly alters key physicochemical properties including lipophilicity (computed XLogP3 = 0.9) and boiling point (predicted 240.7 ± 7.0 °C) compared with unsubstituted analogs [3]. Understanding these structural and property distinctions is essential for selecting the appropriate cyclic sulfate building block in synthetic, electrochemical, or materials-science applications.

Why Generic 1,3,2-Dioxathiane 2,2-Dioxides Cannot Replace 4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide in Performance-Critical Applications


The 1,3,2-dioxathiane 2,2-dioxide scaffold is not a monolithic commodity; ring-substitution pattern, degree of alkylation, and regioisomerism profoundly influence conformational rigidity [1], hydrolytic stability [2], lipophilicity [3], and electrochemical solid-electrolyte interphase (SEI) film-forming behavior [4][5]. The parent unsubstituted 1,3,2-dioxathiane 2,2-dioxide (TMS, CAS 1073-05-8) has an XLogP3 ≈ −0.1 and a boiling point of 153 °C at 14 Torr [6], whereas the target 4,4,6-trimethyl derivative exhibits a computed XLogP3 of 0.9 and a predicted normal boiling point of ≈241 °C [3]. Substituting with the wrong regioisomer—e.g., 4,5,6-trimethyl-1,3,2-dioxathiane 2,2-dioxide (CAS 63082-74-6)—introduces a different ring-strain and conformational bias that can alter nucleophilic ring-opening regioselectivity [1]. In lithium-ion battery electrolyte applications, the efficacy of cyclic sulfate additives depends exquisitely on the hydrocarbon ring structure: even small changes between ethylene sulfate (DTD), trimethylene sulfate (TMS), and propylene sulfate (PLS) produce large differences in coulombic efficiency, impedance growth, and gas evolution [4]. Therefore, direct substitution without empirical validation risks non-equivalent performance in synthetic transformations, electrochemical formulations, and physicochemical processes.

Quantitative Differentiation Guide: 4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide vs. Closest Analogs


Retrosynthetic Origin and Chiral-Pool Access: 4,4,6-Trimethyl vs. Unsubstituted and 4,5,6-Trimethyl Scaffolds

The cyclic sulfate of (2R,4R)-2,4-pentanediol has been demonstrated as a precursor to novel C₁-symmetric diphosphine ligands for asymmetric hydroformylation, where the 1,3-diol backbone encodes chirality that is transferred through the cyclic sulfate intermediate [1]. The target compound 4,4,6-trimethyl-1,3,2-dioxathiane 2,2-dioxide is the cyclic sulfate of 2-methyl-2,4-pentanediol, which, when prepared from enantiopure (R)- or (S)-2-methyl-2,4-pentanediol, similarly provides access to chiral sulfates bearing a quaternary carbon at C-4 . In contrast, the unsubstituted 1,3,2-dioxathiane 2,2-dioxide (derived from 1,3-propanediol) is achiral and offers no stereochemical handle, while the 4,5,6-trimethyl positional isomer (CAS 63082-74-6) derives from a different diol backbone with distinct stereochemical outcomes . This retrosynthetic exclusivity means that for any application requiring a chiral, gem-dimethyl-substituted cyclic sulfate electrophile, the 4,4,6-trimethyl scaffold is non-substitutable.

Chiral Building Block Asymmetric Synthesis Diphosphine Ligand Retrosynthetic Analysis

Lipophilicity (XLogP3) Differentiation: 4,4,6-Trimethyl vs. Unsubstituted TMS

Computed octanol-water partition coefficient (XLogP3) directly impacts compound partitioning behavior in biphasic reactions, membrane permeability models, and formulation development. The target compound, 4,4,6-trimethyl-1,3,2-dioxathiane 2,2-dioxide, has a computed XLogP3 of 0.9 [1]. In comparison, the unsubstituted parent 1,3,2-dioxathiane 2,2-dioxide (TMS, CAS 1073-05-8) has a computed XLogP3 of approximately −0.1 [2], representing a shift of roughly one log unit toward increased lipophilicity conferred by the three methyl groups. The 1,3,2-dioxathiolane 2,2-dioxide (DTD, five-membered ring analog) has an XLogP3 of approximately −0.4 [3], making it even more hydrophilic. This difference in lipophilicity is sufficient to alter extraction efficiency, chromatographic retention, and solvent compatibility in synthetic workflows.

Lipophilicity Partition Coefficient XLogP3 Solubility Parameter

Boiling Point and Volatility Differentiation: 4,4,6-Trimethyl vs. Unsubstituted TMS

The predicted normal boiling point of 4,4,6-trimethyl-1,3,2-dioxathiane 2,2-dioxide is 240.7 ± 7.0 °C at 760 mmHg, with a density of 1.173 ± 0.06 g/cm³ . The unsubstituted 1,3,2-dioxathiane 2,2-dioxide (TMS) has a much lower boiling point of 153 °C at 14 Torr (approximately 240 °C at 760 mmHg by extrapolation) [1], while the five-membered ring analog 1,3,2-dioxathiolane 2,2-dioxide (DTD) boils at 231.1 ± 7.0 °C at 760 mmHg . Although the atmospheric-pressure boiling points of the target and unsubstituted TMS are predicted to be similar (both ~240 °C), the trimethyl substitution increases molecular weight from 138.14 to 180.22 g/mol and reduces vapor pressure, which affects volatilization behavior during solvent evaporation, vacuum drying, and thermal processing steps.

Boiling Point Volatility Thermal Property Distillation

Electrochemical SEI-Forming Potential: Class-Level Inference for Methyl-Substituted Six-Membered Cyclic Sulfates

A comparative study by Xia et al. demonstrated that among cyclic sulfate electrolyte additives, 1,3,2-dioxathiane 2,2-dioxide (TMS, the unsubstituted six-membered ring) in combination with 2% vinylene carbonate (VC) produces virtually no gas during formation at 40 °C, yields high coulombic efficiency (CE), and shows impedance that decreases during early cycling—a performance profile distinctly superior to both DTD (five-membered ring) and PLS (methyl-substituted five-membered ring) under identical conditions [1]. The target compound 4,4,6-trimethyl-1,3,2-dioxathiane 2,2-dioxide retains the six-membered ring scaffold of TMS but introduces three alkyl substituents that are expected to further modulate the reduction potential, SEI film composition, and solubility in carbonate-based electrolytes. Patents from Mitsui Chemicals explicitly claim non-aqueous electrolytes containing cyclic sulfate compounds with alkyl substituents (including methyl groups) on the dioxathiane ring, citing improved low-temperature discharge characteristics and storage stability [2]. While direct head-to-head electrochemical data for 4,4,6-trimethyl-TMS are not publicly available, the class-level evidence indicates that methyl substitution on the six-membered ring can fine-tune SEI properties without losing the gas-suppression advantage observed for TMS.

Lithium-Ion Battery Electrolyte Additive Solid Electrolyte Interphase Cyclic Sulfate

Conformational Preference and Ring-Strain: 4,4,6-Trimethyl Chair vs. 4,5,6-Trimethyl and Unsubstituted Analogs

¹H NMR conformational studies of methyl-substituted 2-oxo-1,3,2-dioxathianes (cyclic sulfites) by Nikander et al. established that all examined methyl-substituted six-membered ring compounds adopt a predominant chair conformation, with the chair form being thermochemically more stable than the twist form by at least 31 kJ·mol⁻¹ [1]. The 4,4,6-trimethyl substitution pattern places gem-dimethyl groups at C-4 and a single methyl at C-6, which locks the ring into a specific chair geometry with the C-4 gem-dimethyl group exerting a strong Thorpe-Ingold effect that accelerates ring closure and influences nucleophilic attack trajectories [2]. By contrast, the 4,5,6-trimethyl positional isomer distributes methyl groups across three contiguous ring carbons, creating a different steric environment and dipole alignment. The unsubstituted TMS lacks alkyl substituents entirely and exhibits greater conformational flexibility. Infrared spectroscopy studies by Lowe and Parratt on 2,2-dioxo-1,3,2-dioxathianes further confirm that oxygen isotope effects on SO₂ stretching frequencies are exquisitely sensitive to axial vs. equatorial oxygen site occupancy, which is directly governed by ring substitution pattern [3].

Conformational Analysis Chair Conformation Ring Strain NMR Spectroscopy

Mass Spectral Fingerprint Differentiation: Unique Fragment Ions from 4,4,6-Trimethyl Substitution

The mass spectrum of 4,4,6-trimethyl-1,3,2-dioxathiane 2,2-dioxide is available through the Wiley Registry of Mass Spectral Data and KnowItAll GC-MS Library [1]. Cyclic sulfates of 1,3-diols fragment in an orderly manner via M−SO₃ ions, represented as oxetan radical cations, whereas 1,4-diol cyclic sulfates fragment via tetrahydrofuran-like intermediates [2]. The 4,4,6-trimethyl substitution pattern generates a characteristic fragmentation profile distinct from unsubstituted TMS and from the 4,5,6-trimethyl isomer, providing unambiguous identity confirmation in quality control workflows. Specifically, the exact mass of 180.04563 Da and the MS fragmentation pattern (available in Wiley and KnowItAll databases) serve as a spectral fingerprint that differentiates this regioisomer from the 4,5,6-trimethyl isomer (same molecular formula but different fragmentation due to distinct ring-substitution topology) and from the unsubstituted TMS (base peak at different m/z) [1][3].

GC-MS Mass Spectrometry Spectral Fingerprint Quality Control

Recommended Application Scenarios Where 4,4,6-Trimethyl-1,3,2-dioxathiane 2,2-dioxide Provides Demonstrable Selection Advantage


Chiral Building Block for Asymmetric Ligand Synthesis

When the synthetic target requires a chiral, gem-dimethyl-substituted electrophilic scaffold for phosphine or amine ligand construction, 4,4,6-trimethyl-1,3,2-dioxathiane 2,2-dioxide (derived from enantiopure 2-methyl-2,4-pentanediol) provides stereochemical information that the achiral unsubstituted TMS cannot offer [1]. The gem-dimethyl group at C-4 introduces a Thorpe-Ingold conformational bias that accelerates cyclization reactions and directs nucleophilic attack regioselectivity [2]. This scenario applies to medicinal chemistry programs developing chiral catalysts and to process chemistry routes requiring a well-defined quaternary stereocenter.

Electrolyte Additive Screening in Lithium-Ion Battery R&D

For research groups systematically exploring the structure-activity relationship (SAR) of cyclic sulfate SEI additives, 4,4,6-trimethyl-1,3,2-dioxathiane 2,2-dioxide represents a distinct entry in the six-membered-ring series with enhanced lipophilicity (XLogP3 = 0.9 vs. −0.1 for TMS) [3]. Based on the established performance of TMS (near-zero gas generation at elevated temperature with VC co-additive) [4], the trimethyl derivative is positioned for evaluation in high-voltage cathode systems where modified SEI composition and solubility are hypothesized to improve capacity retention. The compound's three methyl groups may also reduce its susceptibility to nucleophilic decomposition by electrolyte impurities.

Nucleophilic Ring-Opening Reactions Requiring Sterically Biased Electrophiles

The 4,4,6-trimethyl substitution pattern creates a sterically encumbered electrophilic center with defined regiochemistry for nucleophilic ring-opening by amines, thiols, or carbon nucleophiles [2]. This contrasts with unsubstituted TMS, which lacks steric directing groups, and with the 4,5,6-trimethyl isomer, which presents a different steric environment around the sulfate ester. Synthetic chemists performing SAR studies on ring-opened products can use this compound to access substitution patterns not obtainable from other cyclic sulfate scaffolds, particularly when the gem-dimethyl quaternary carbon is desired in the final product.

Analytical Reference Standard for Positional Isomer Identification

The availability of a verified GC-MS spectral fingerprint in the Wiley Registry and KnowItAll databases [5] enables procurement of 4,4,6-trimethyl-1,3,2-dioxathiane 2,2-dioxide as a certified reference material for distinguishing between positional isomers (4,4,6- vs. 4,5,6-trimethyl) in quality control workflows. The exact mass of 180.04563 Da and characteristic fragmentation pattern provide unambiguous identification that cannot be achieved by bulk property measurements alone, reducing the risk of isomer cross-contamination in regulated pharmaceutical intermediate production.

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